Pimasertib is a selective and orally bioavailable MEK1/2 inhibitor. MEK1 and MEK2 are enzymes within the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell growth, proliferation, and differentiation. Mutations in this pathway are frequently observed in various types of cancer, leading to uncontrolled cell growth and tumor formation. Pimasertib acts by blocking the activity of MEK1 and MEK2, thereby inhibiting the MAPK signaling pathway and potentially suppressing cancer cell proliferation [, ].
Preclinical studies using cell lines and animal models have shown promising antitumor activity of Pimasertib in various cancer types, including melanoma, colorectal cancer, and pancreatic cancer [, , ]. These studies demonstrated that Pimasertib could:
These preclinical findings provided the rationale for further clinical investigation of Pimasertib for cancer treatment.
Several clinical trials have been conducted to evaluate the safety, efficacy, and optimal dosing of Pimasertib, both as a single agent and in combination with other therapies. These trials have involved patients with various advanced solid tumors and hematologic malignancies.